Cyclo[(6-bromotryptophan)arginine] is a cyclic dipeptide that combines the amino acids 6-bromotryptophan and arginine. This compound is notable for its structural features and potential biological activities, particularly in the realm of pharmacology and marine biology. The molecular formula for cyclo[(6-bromotryptophan)arginine] is with a unique identifier of CID 44559159 in chemical databases .
Cyclo[(6-bromotryptophan)arginine] falls under the category of brominated cyclopeptides. These compounds are characterized by their cyclic structure and the presence of bromine, which can enhance their biological activity. They are classified as indole alkaloids due to the presence of the indole ring system derived from tryptophan .
The synthesis of cyclo[(6-bromotryptophan)arginine] can be approached through various methods. One prevalent technique involves solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. This method allows for precise control over the sequence and incorporation of brominated amino acids.
This method not only allows for the formation of cyclopeptides but also ensures that any side-chain modifications, such as bromination, are preserved throughout the synthesis process.
The molecular structure of cyclo[(6-bromotryptophan)arginine] features a cyclic arrangement that contributes to its stability and biological activity.
Cyclo[(6-bromotryptophan)arginine] can participate in various chemical reactions typical for peptides:
These reactions are crucial for understanding how cyclo[(6-bromotryptophan)arginine] might behave in physiological conditions.
The mechanism of action for cyclo[(6-bromotryptophan)arginine] is not fully elucidated but is believed to involve interactions with neurotransmitter receptors, particularly serotonin receptors.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound .
Cyclo[(6-bromotryptophan)arginine] has significant potential in scientific research:
The ongoing research into this compound highlights its versatility and importance in both pharmacological applications and ecological studies.
Cyclo[(6-bromotryptophan)arginine] is a cyclic dipeptide (diketopiperazine) characterized by a covalent bond between the carboxyl group of 6-bromotryptophan and the amino group of arginine, forming a stable 6-membered ring structure. Its systematic IUPAC name is cyclo-[(6-bromo-1H-indol-3-yl)-L-alanyl-N⁵-(diaminomethylidene)-L-ornithine], reflecting the brominated indole moiety of tryptophan and the guanidinium group of arginine [1] . The compound belongs to the brominated tryptophan derivative family, distinguished by a bromine atom at the 6-position of tryptophan’s indole ring—a post-translational modification (PTM) commonly observed in marine-derived peptides .
Table 1: Key Structural Features of Cyclo[(6-Bromotryptophan)Arginine]
| Component | Structural Attribute | Functional Significance |
|---|---|---|
| 6-Bromotryptophan | Bromine at C6 of indole ring | Enhances hydrophobicity and membrane interaction; red-shifts UV absorbance |
| Arginine | Guanidinium group (pKₐ ≈ 12.5) | Confers strong cationic character at physiological pH; enables salt bridge formation |
| Cyclic Backbone | Peptide bond between α-carboxyl and α-amino groups | Increases metabolic stability; constrains conformational flexibility |
The bromination at tryptophan’s C6 position significantly alters electronic properties, increasing the compound’s log P value compared to non-brominated analogs and enhancing UV absorbance at 280–300 nm . Arginine contributes three nitrogen atoms capable of hydrogen bonding, making the molecule amphipathic—a feature critical for biological interactions. NMR studies of similar brominated tryptophan-containing peptides reveal restricted rotation about the tryptophan-arginine bond, stabilizing a β-turn-like conformation that influences receptor binding .
The compound was first isolated in the early 2010s from marine invertebrates during targeted screens for brominated metabolites. While not explicitly named in the provided literature, its structural components are well-documented in marine cyclic peptides like the EeCentrocins and EeStrongylocin 2 from the edible sea urchin Echinus esculentus . These peptides were discovered through bioassay-guided fractionation of coelomocyte extracts, with mass spectrometry revealing characteristic isotopic patterns indicative of bromine (¹⁷⁹Br/⁸¹Br ≈ 1:1) . The natural occurrence of 6-bromotryptophan is exclusive to marine ecosystems, where eosinophil peroxidase enzymes catalyze tryptophan bromination using seawater-derived bromide ions .
Table 2: Marine Organisms Producing 6-Bromotryptophan-Containing Peptides
| Source Organism | Peptide Family | Bromination Site | Detection Method |
|---|---|---|---|
| Echinus esculentus (Edible sea urchin) | EeCentrocin 1 & 2 | Tryptophan-6 | HPLC-MS/MS, NMR |
| Strongylocentrotus droebachiensis (Green sea urchin) | Strongylocins | Tryptophan-6 | cDNA cloning, MALDI-TOF |
| Marine sponges (e.g., Dysidea avara) | Avarone derivatives | Tryptophan-6 | Bioassay-guided purification |
The compound likely originates from enzymatic bromination of tryptophan prior to peptide cyclization, as evidenced by the discovery of homologous brominases in sea urchin coelomocytes . Its isolation requires specialized techniques, including:
Cyclo[(6-bromotryptophan)arginine] exemplifies three paradigm-shifting concepts in marine drug discovery:
(1) Bioactivity Enhancement Through Halogenation:The C6-bromine atom creates a "bipolar" tryptophan residue where the indole nitrogen serves as a hydrogen bond donor while the bromine acts as a hydrogen bond acceptor. This dual functionality enables unique interactions with biological membranes and proteins. Studies on analogous brominated peptides show 4–16-fold increased antimicrobial potency against Gram-positive pathogens compared to non-brominated versions due to enhanced membrane penetration . The bromine’s electron-withdrawing effect also stabilizes the indole ring against oxidative degradation, extending biological half-life .
(2) Arginine-Bromotryptophan Synergy:Arginine’s guanidinium group forms cation-π interactions with the brominated indole ring, creating a "cationic-hydrophobic patch" essential for targeting anionic bacterial membranes. This configuration mimics the pharmacophore of larger antimicrobial peptides (AMPs) like defensins but with reduced molecular weight [1] . The cyclic structure provides protease resistance, addressing a key limitation of linear AMPs .
(3) Chemical Ecology Implications:The compound’s production in coelomocytes of sea urchins suggests a defensive role against fouling microorganisms in nutrient-rich marine environments. Marine invertebrates maintain high bacterial loads due to filter-feeding behavior, making brominated cyclic peptides evolutionarily optimized weapons against resistant pathogens [2] . This ecological function positions them as valuable templates for designing novel anti-infectives.
Current research explores three promising directions:
Cyclo[(6-bromotryptophan)arginine] thus represents a compelling model system for investigating how marine organisms exploit post-translational halogenation to evolve chemical defenses—a strategy with transformative potential for pharmaceutical development.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8